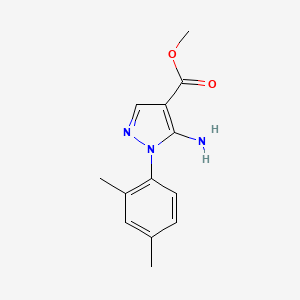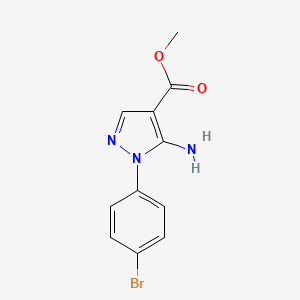
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dinitrobenzoyl compounds are often used in the field of chemistry for various purposes . They are part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3,5-dinitrobenzoyl compounds can be characterized by techniques such as FTIR spectroscopy, 1H-NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
3,5-Dinitrobenzoyl compounds can react with alcohols to form esters . They can also react with amines to form amides .Physical and Chemical Properties Analysis
3,5-Dinitrobenzoyl chloride, a related compound, is a solid with an odorless, yellowish appearance . It has a melting point of 68-69 °C (lit.) .Applications De Recherche Scientifique
Oxidant in Reactions
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine has been utilized as an oxidant in reactions that form new carbon-carbon bonds through the oxidation of preformed organocuprates. This chemical is bench stable and storable for years under specific conditions, highlighting its practicality in laboratory settings (Galloway & Spring, 2011).
Serum Creatinine Assay
In the field of clinical chemistry, derivatives of this compound, such as methyl-3,5-dinitrobenzoate, have been shown to react with creatinine. This reaction is used in a modified "acid-supernate" method for the analytical recovery of creatinine, which offers improved specificity and reduced interference from other agents compared to traditional methods (Parekh & Sims, 1977).
Hydrogen-Bonding in Crystal Structures
This compound plays a role in the formation of multi-component hydrogen-bonding salts, contributing to the development of diverse three-dimensional supramolecular architectures. These salts, formed with aromatic carboxylic acids, exhibit robust hydrogen-bond interactions that drive the formation of complex crystal structures (Yu et al., 2015).
Derivatization Reagents for Hydroxysteroids
In pharmaceutical analysis, this compound derivatives have been used as derivatization reagents for the liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) determination of steroids. These reagents have significantly improved the sensitivity of steroid detection in various biological samples (Nishio et al., 2007).
Fluorometric Assay for Creatinine
The interaction of this compound with creatinine under specific conditions produces a fluorescent product. This reaction has been exploited in the development of a sensitive and specific fluorometric method for determining creatinine, offering potential improvements over existing clinical biochemical assays (Blass, 1995).
Mécanisme D'action
Target of Action
This compound is likely to interact with a variety of biological targets due to its structural features, including the presence of a piperazine ring and a 3,5-dinitrobenzoyl group .
Mode of Action
It’s known that the compound can participate in esterification reactions, where it acts as an acylating agent to introduce the 3,5-dinitrobenzoyl group into target molecules .
Biochemical Pathways
Given its chemical structure, it may potentially interfere with pathways involving esterification reactions .
Safety and Hazards
Propriétés
IUPAC Name |
(3,5-dinitrophenyl)-(2-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c1-8-7-13-2-3-14(8)12(17)9-4-10(15(18)19)6-11(5-9)16(20)21/h4-6,8,13H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJESURAVBZIPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344695.png)
![1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6344717.png)
![1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344724.png)
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B6344729.png)
![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)


![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)
![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)

![2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride](/img/structure/B6344773.png)



